Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C14H23N2O2
- Molecular Weight : 251.34 g/mol
- CAS Number : 87120-72-7
This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylamino group, contributing to its unique pharmacological properties.
This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain pathways involved in inflammation and cell proliferation:
- NLRP3 Inhibition : Preliminary studies suggest that compounds with similar piperidine structures can inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, potentially mitigating inflammatory diseases .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models. For instance, in studies involving murine models, administration of the compound led to decreased levels of inflammatory markers post-stimulation with TLR agonists .
- Antiproliferative Effects : this compound has demonstrated antiproliferative effects against certain cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells.
- Cytotoxicity : While the compound shows beneficial effects at lower concentrations, higher doses may lead to cytotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate key cellular pathways:
Study | Cell Line | Concentration | Effect Observed |
---|---|---|---|
Study A | Human Macrophages | 10 µM | 35% reduction in pyroptosis |
Study B | Melanoma Cells | Varying doses | Induction of apoptosis at high concentrations |
These findings suggest that the compound's efficacy may vary significantly based on the cellular context and concentration used.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
Properties
IUPAC Name |
tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXMHYPIOUDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572211 | |
Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206274-13-7 | |
Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.